molecular formula C16H18ClN7O B2693992 5-Chloro-2-[(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)oxy]pyrimidine CAS No. 2415532-82-8

5-Chloro-2-[(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)oxy]pyrimidine

Cat. No.: B2693992
CAS No.: 2415532-82-8
M. Wt: 359.82
InChI Key: DTXSBMFNFPVWMB-UHFFFAOYSA-N
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Description

5-Chloro-2-[(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)oxy]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group and a triazolo-pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-[(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)oxy]pyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)oxy]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of polar aprotic solvents and bases.

    Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or catalytic hydrogenation can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine can yield an amino-pyrimidine derivative, while oxidation can produce a pyrimidine N-oxide .

Scientific Research Applications

5-Chloro-2-[(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)oxy]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-2-[(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)oxy]pyrimidine involves its interaction with specific molecular targets, such as CDKs. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting cell cycle progression and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-[(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)oxy]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to serve as a versatile scaffold for drug development makes it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

7-[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN7O/c1-10-11(2)22-15-20-9-21-24(15)14(10)23-5-3-13(4-6-23)25-16-18-7-12(17)8-19-16/h7-9,13H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTXSBMFNFPVWMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=NC=N2)N=C1C)N3CCC(CC3)OC4=NC=C(C=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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